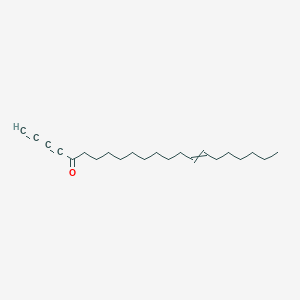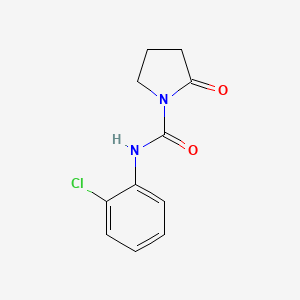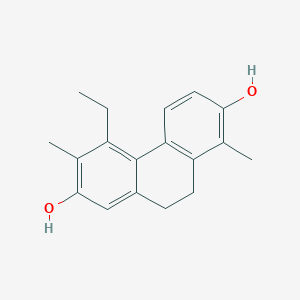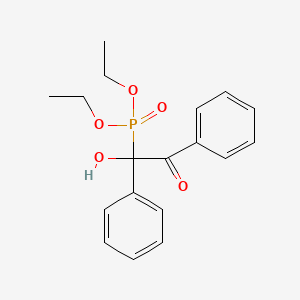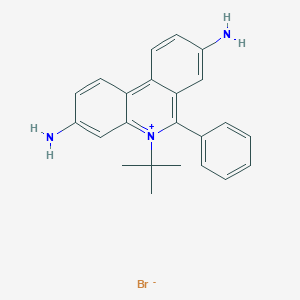
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is a member of the phenanthridinium family, characterized by a phenanthridine core with amino, tert-butyl, and phenyl substituents. This compound is often used in research due to its ability to interact with nucleic acids and other biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide typically involves multi-step organic reactions. The process begins with the formation of the phenanthridine core, followed by the introduction of amino, tert-butyl, and phenyl groups. Common reagents used in these reactions include bromine, aniline derivatives, and tert-butyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted phenanthridinium derivatives. These products are often characterized using techniques like NMR, HPLC, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in the study of DNA and RNA interactions due to its ability to intercalate between nucleic acid bases.
Medicine: Investigated for its potential use in anticancer therapies and as a diagnostic tool for detecting genetic mutations.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through intercalation into nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, affecting processes like replication and transcription. The molecular targets include the nucleic acid bases, and the pathways involved are those related to genetic regulation and expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethidium bromide: Another phenanthridinium compound known for its use as a nucleic acid stain.
Dimidium bromide: Similar in structure but with different substituents, used in veterinary medicine.
Acridine orange: A related compound used as a fluorescent dye in cell biology.
Uniqueness
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with biological molecules. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
65669-44-5 |
|---|---|
Molekularformel |
C23H24BrN3 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
5-tert-butyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C23H23N3.BrH/c1-23(2,3)26-21-14-17(25)10-12-19(21)18-11-9-16(24)13-20(18)22(26)15-7-5-4-6-8-15;/h4-14,25H,24H2,1-3H3;1H |
InChI-Schlüssel |
DOZCRXXNEXRZOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


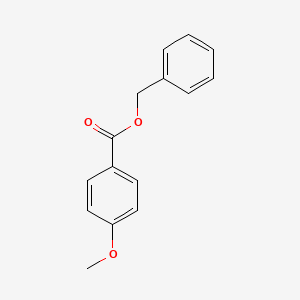
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)



![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)

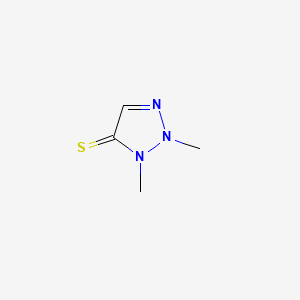
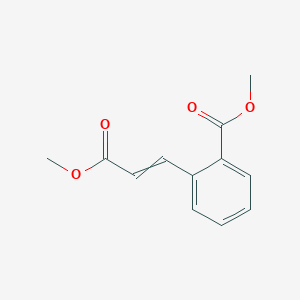
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
